molecular formula C9H12ClIN2 B2358575 5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole CAS No. 2226182-83-6

5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole

Cat. No.: B2358575
CAS No.: 2226182-83-6
M. Wt: 310.56
InChI Key: MQYCKUDFDBZBAP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole: is a heterocyclic compound that features a pyrazole ring substituted with chloromethyl and iodocyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl and iodocyclopentyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine or iodine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Cyclization and Ring-Opening: The pyrazole ring can participate in cyclization or ring-opening reactions under certain conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Industry:

    Materials Science: It can be used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This binding can involve hydrogen bonding, van der Waals forces, and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

  • 5-(Chloromethyl)-1-cyclopentyl-3-bromopyrazole
  • 5-(Chloromethyl)-1-cyclopentyl-3-fluoropyrazole
  • 5-(Chloromethyl)-1-cyclopentyl-3-chloropyrazole

Comparison:

  • Uniqueness: The presence of the iodine atom in 5-(Chloromethyl)-1-cyclopentyl-3-iodopyrazole imparts unique electronic properties compared to its bromine, fluorine, or chlorine analogs. This can affect its reactivity and interaction with biological targets.
  • Reactivity: The iodine atom makes the compound more reactive in substitution reactions compared to its halogen analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(chloromethyl)-1-cyclopentyl-3-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClIN2/c10-6-8-5-9(11)12-13(8)7-3-1-2-4-7/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYCKUDFDBZBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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